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Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride - 232600-78-1

Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

Catalog Number: EVT-3254637
CAS Number: 232600-78-1
Molecular Formula: C6H7ClN4
Molecular Weight: 170.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-amines

Compound Description: This group encompasses a series of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines. These compounds were designed and synthesized as potential inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb). [] Notably, analogues with a 3-(4-fluoro)phenyl group and various 5-alkyl, 5-aryl, or 5-heteroaryl substituents demonstrated potent in vitro M.tb growth inhibition. []

3-(Phenylsulfonylcycloalkano[e and d]pyrazolo[1,5-a]pyrimidin-2-yl)amines

Compound Description: This series includes (3-phenylsulfonylcycloalkano[e and d]pyrazolo[1,5-a]pyrimidin-2-yl)amines, investigated for their potential as highly selective antagonists of the serotonin 5-HT6 receptor. [] Specifically, compound 7, a phenylsulfonylcyclopentapyrazolopyrimidine within this series, displayed high affinity and potency toward the 5-HT6 receptor in the low picomolar range. []

6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines

Compound Description: This group comprises functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines synthesized via a microwave-assisted, regioselective cyclization reaction. [] These compounds serve as valuable intermediates in the synthesis of substituted pyrazolo[5,1-b]purines through a palladium-catalyzed reductive azo cleavage, generating heteroaromatic 1,2-diamines. []

3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines

Compound Description: This group describes a library of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines synthesized from a common precursor, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. [] This synthetic methodology allowed for the incorporation of various substituents at the C-3 and C-5 positions through SNAr and Suzuki–Miyaura cross-coupling reactions, respectively. []

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride typically involves several multi-step reactions. A prominent method includes the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide, yielding dihydroxy derivatives with high yields (up to 89%) as intermediates. Subsequent chlorination using phosphorus oxychloride produces dichloropyrazolo derivatives. These can then undergo nucleophilic substitution reactions with amines, such as morpholine, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine structure .

Another synthetic route involves the condensation of sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate with various heterocyclic amines and active methylene compounds, which also yields diverse derivatives of pyrazolo[1,5-a]pyrimidines . The synthetic pathways often utilize palladium-catalyzed reactions such as Suzuki coupling to introduce various substituents at different positions on the pyrazolo ring system.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride can be characterized by its unique bicyclic framework consisting of a pyrazole ring fused to a pyrimidine ring. The general formula can be represented as C7_{7}H8_{8}ClN5_{5}, indicating the presence of five nitrogen atoms within its structure. The compound features an amine group at position 3, which plays a critical role in its reactivity and biological activity.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed to elucidate the structural characteristics. For instance, NMR spectra typically display distinct signals corresponding to the hydrogen atoms on the pyrazole and pyrimidine rings, while IR spectra reveal characteristic absorption bands associated with amino groups and aromatic systems .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride participates in various chemical reactions that enhance its utility in synthetic chemistry. Notably, it can undergo electrophilic substitutions due to its electron-rich aromatic system. The presence of the amino group allows for further derivatization through acylation or alkylation reactions.

Additionally, this compound has been explored for its potential in cycloaddition reactions and as a ligand in coordination chemistry. Its reactivity profile is influenced by the electron-withdrawing or electron-donating nature of substituents attached to the pyrazolo or pyrimidine rings .

Mechanism of Action

The mechanism of action for pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is primarily linked to its role as an antimetabolite. It acts by inhibiting key enzymes involved in purine metabolism, thereby disrupting nucleic acid synthesis. This inhibition can lead to apoptosis in rapidly dividing cells, making it a candidate for anticancer therapy.

In particular, studies have indicated that certain derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which are pivotal in inflammatory pathways. This selectivity enhances their therapeutic potential against inflammatory diseases and certain types of cancers by modulating inflammatory responses at the cellular level .

Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is typically presented as a crystalline solid that is soluble in polar solvents such as water and ethanol. The melting point ranges around 200 °C depending on purity and specific substitutions on the core structure.

Key physical properties include:

  • Molecular Weight: Approximately 180.63 g/mol
  • Solubility: Soluble in water and organic solvents
  • Melting Point: ~200 °C
    These properties are crucial for determining its behavior in biological systems and during formulation development for pharmaceutical applications .
Applications

The applications of pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride span various fields within medicinal chemistry:

  • Anticancer Agents: Due to their ability to inhibit nucleic acid synthesis.
  • Anti-inflammatory Drugs: As selective inhibitors of cyclooxygenase enzymes.
  • Research Tools: In studies exploring purine metabolism and enzyme inhibition.
    Recent advancements have also focused on optimizing these compounds for better efficacy and reduced side effects through structural modifications and combinatorial chemistry approaches .
Rational Design Strategies for Pyrazolo[1,5-a]pyrimidin-3-amine-Based Therapeutic Agents

Molecular Target Engagement Profiling of the Core Scaffold

The pyrazolo[1,5-a]pyrimidin-3-amine core exhibits intrinsic polypharmacology by engaging conserved structural elements across enzyme classes. Its nitrogen atoms (N1, N2, C3-NH₂) form bidentate hydrogen bonds with kinase hinge regions, mimicking adenine-protein interactions. In PI3Kδ, the scaffold anchors to Val-828 via the morpholine oxygen, while the 3-amine interacts with catalytic lysine residues (e.g., Lys-833), establishing charge-assisted hydrogen bonds [2] [7]. Molecular dynamics simulations reveal that protonation of the 3-amine at physiological pH enhances electrostatic complementarity with aspartate/glutamate residues in phosphotransferase domains [1].

Table 1: Binding Interactions of Pyrazolo[1,5-a]pyrimidin-3-amine Derivatives with Therapeutic Targets

Target ProteinKey InteractionsAffinity RangeBiological Consequence
PI3Kδ (p110δ)H-bond with Val-828; Hydrophobic contact with Trp-760IC₅₀ = 18 nM - 475 nM [2]Disrupts PIP₃ production and AKT signaling
Tropomyosin Receptor Kinases (Trk)H-bond with hinge residue Glu-590; Salt bridge with Asp-668Kd = 0.2 - 5 nM [7]Inhibits neurotrophin-driven proliferation
KDM5 DemethylasesChelates Fe²⁺ in catalytic Jumonji domain; π-stacking with PheIC₅₀ = 0.02 μM (CPI-455 analog) [6]Increases H3K4me3 levels and restores tumor suppression
ERK2Hydrophobic occupation of DFG pocket; H-bond with Gln-105IC₅₀ = 1.91 μM (Compound 7e) [6] [8]Blocks MAPK signaling cascade

Notably, the scaffold's binding kinetics are governed by conformational selection mechanisms where it stabilizes inactive kinase states through allosteric effects. The dissociation rate (koff) critically influences cellular efficacy, as demonstrated by ligand trapping phenomena in Abl kinase complexes. This explains why traditional scoring functions often misestimate affinity—they neglect entrapment mechanisms during dissociation [1].

Bioisosteric Replacement Approaches for the Benzimidazole Substituent

Bioisosteric optimization of C5/C7 substituents modulates target selectivity and physicochemical properties. Benzimidazole at C5 enhances PI3Kδ affinity by filling the affinity pocket, with 2-substitutions critically influencing isoform selectivity. Replacing benzimidazole with 2-methylbenzimidazole boosted PI3Kδ selectivity (PI3Kγ/δ = 29→939) due to steric occlusion in Trp-760 region of non-delta isoforms [2] [4]. Systematic SAR revealed:

  • Electron-withdrawing groups (e.g., 2-CF₃): Enhance metabolic stability but reduce engagement with Tyr-876 hydrophobic rim
  • H-bond acceptors (e.g., 5-carboxamide): Enable salt bridges with Arg-770 in CB2 cannabinoid receptors [4]
  • Bulk tolerance: Diarylamine at C2 positions imparts bradykinin receptor antagonism but increases molecular rigidity

Table 2: Bioisosteric Replacements and Their Pharmacological Impact

Original SubstituentBioisostereTarget Engagement ShiftAdvantages
Benzimidazole (C5)2-MethylbenzimidazolePI3Kδ isoform selectivity ↑ 1415-fold vs PI3Kβ [2]Reduces hERG inhibition; Improves CYP450 profile
C2-AnilineC2-SulfonamideCB2 receptor agonism (Ki = 3.3 nM) [4]Enhances CNS penetration for neuroinflammation targets
MorpholineThiomorpholine dioxideERK2 inhibition (IC₅₀ ↓ 40%) [8]Mitigates time-dependent CYP inhibition; Increases solubility

Incorporating sulfonamides at C2 (e.g., 1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one) improved ERK1/2 inhibition by forming water-mediated H-bonds with catalytic lysine in the ATP pocket. This modification yielded IC₅₀ values of 1.91 μM against breast cancer cell lines while maintaining >80% plasma stability after 1 hour [8].

Conformational Restriction Tactics to Enhance Target Binding Affinity

Conformational restriction through ring fusion or sterically hindered substituents reduces entropic penalty upon binding. In Trk inhibitors, linking C7 morpholine to C5 aryl groups via ethylene bridges produced macrocyclic derivatives (e.g., Selitrectinib) that maintained binding to gatekeeper mutant kinases (e.g., TRKA-G667C). This approach improved ligand efficiency by 0.35 kcal/mol/HA and extended residence time 8-fold compared to acyclic analogs [7].

Critical strategies include:

  • Rigid spacer incorporation: Bicyclic systems like pyrido[2,3-d]pyrimidine lock the scaffold in bioactive conformation, enhancing KDM5A affinity (ΔG = -9.8 kcal/mol vs -7.2 for flexible analogs) [6]
  • Steric enforcement: tert-Butyl at benzimidazole N1 positions the heterocycle orthogonally to the pyrazolopyrimidine plane, optimizing π-stacking with Phe-860 in PI3Kγ [2]
  • Double bond incorporation: Vinyl sulfones between C3-amine and hydrophobic cap groups enable Michael addition with cysteine residues (e.g., in JNK kinases), conferring irreversible binding

These modifications yielded compound CPL302415 with 18 nM IC₅₀ against PI3Kδ and 1415-fold selectivity over PI3Kβ, demonstrating that strategic rigidification amplifies both potency and specificity [2].

Fragment-Based Drug Design Leveraging the Aminopyrazolopyrimidine Core

The dihydropyrazolo[1,5-a]pyrimidin-3-amine fragment (MW = 150.15 Da) complies with "rule of three" criteria (HBD ≤3, HBA ≤3, LogP ≤3), serving as an ideal starting point for FBDD campaigns. Biophysical screening at 2 mM concentration identified weak (Kd = 180 μM) but efficient (LE = 0.45) binding to KDM4C, with the protonated 3-amine coordinating the Fe²⁺ ion in the catalytic center [5] [6]. Optimization employed:

  • Fragment growing: Extending C7 into the hydrophobic subpocket with isopropyl groups improved KDM5A affinity to 20 nM while maintaining LE >0.3
  • Linking strategy: Connecting C5 to hinge-binding fragments via sulfonamide spacers enhanced ERK2 occupancy, yielding derivatives with 2.96 μM IC₅₀ against HCT-116 cells [8]
  • Electrophilic tagging: Acrylamide warheads at C3 enabled covalent engagement with non-catalytic cysteines in BTK (Cys-481), conferring sustained target inhibition

Table 3: Fragment Optimization Pathways and Outcomes

Fragment HitOptimization StrategyOptimized CompoundAffinity GainApplication
Dihydropyrazolo[1,5-a]pyrimidin-3-amine (LE=0.45)Growing into hydrophobic pocketCPI-455 (KDM5A inhibitor)Kd: 180 μM → 20 nMEpigenetic cancer therapy [6]
7-Oxo-4,7-dihydro derivativeLinking to sulfonamide hinge binderCompound 22 (ERK inhibitor)IC₅₀: >100 μM → 2.96 μMMAPK-driven malignancies [8]
3-Acrylamide derivativeElectrophile incorporationCovalent BTK inhibitorResidence time ↑ 12-foldB-cell malignancies

Orthogonal screening via SPR and thermal shift assays validated binding, while X-ray crystallography confirmed vector alignment for growth into adjacent pockets. The fragment's protonation state was exploited for salt bridge formation during linking strategies, as demonstrated in ERK inhibitors where the 3-amine-hydrochloride coordinated with Asp-104 in the DFG motif [8].

Properties

CAS Number

232600-78-1

Product Name

Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

IUPAC Name

pyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride

Molecular Formula

C6H7ClN4

Molecular Weight

170.6 g/mol

InChI

InChI=1S/C6H6N4.ClH/c7-5-4-9-10-3-1-2-8-6(5)10;/h1-4H,7H2;1H

InChI Key

PGNSOXCLGYNNJA-UHFFFAOYSA-N

SMILES

C1=CN2C(=C(C=N2)N)N=C1.Cl

Canonical SMILES

C1=CN2C(=C(C=N2)N)N=C1.Cl

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